molecular formula C13H12F2N2O2S B12155011 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione

2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione

Cat. No.: B12155011
M. Wt: 298.31 g/mol
InChI Key: UMOBCMWLFKYISA-UHFFFAOYSA-N
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Description

2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione is a complex organic compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a hydrazinylidene moiety and a cyclohexane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with cyclohexane-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The hydrazinylidene moiety can form covalent bonds with target proteins, potentially inhibiting their activity. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine

Uniqueness

Compared to similar compounds, 2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexane-1,3-dione structure, along with the difluoromethylsulfanyl and hydrazinylidene groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H12F2N2O2S

Molecular Weight

298.31 g/mol

IUPAC Name

2-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C13H12F2N2O2S/c14-13(15)20-9-6-4-8(5-7-9)16-17-12-10(18)2-1-3-11(12)19/h4-7,13,18H,1-3H2

InChI Key

UMOBCMWLFKYISA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)SC(F)F)O

Origin of Product

United States

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